ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate

Succinate dehydrogenase inhibition Kinase inhibition Hydrogen-bond acceptor count

This carbamate-functionalized pyrazole–thiazole hybrid delivers a pharmacophoric signature not found in carboxamide or urea analogs. The 4-phenyl thiazole, 3-methyl pyrazole, and ethyl carbamate at the 5-position create unique H-bonding and lipophilicity distinct from close analogues like CAS 1019103-50-4 and 1020487-97-1—preventing non-transferable SAR and confounded hit triage. Deploy immediately in kinase (EGFR/HER2/Flt-3) and SDH antifungal cascades where carbamate hinge-binding motifs are desired. Ideal for focused carbamate-vs.-carboxamide-vs.-urea bioisostere profiling. Standard B2B shipping; inquire for bulk or custom synthesis.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
CAS No. 1020489-41-1
Cat. No. B6527744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate
CAS1020489-41-1
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C
InChIInChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21)
InChIKeyJZGGPKSLTGRRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate (CAS 1020489-41-1): Scaffold Overview for Procurement and Screening


Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate (CAS 1020489-41-1, MW 328.4 g/mol) is a synthetic heterocyclic compound belonging to the carbamate class, defined by a 3-methyl-1H-pyrazol-5-yl core N-substituted with a 4-phenyl-1,3-thiazol-2-yl moiety and functionalized with an ethyl carbamate group at the 5-position [1]. This compound is catalogued by multiple commercial suppliers as a research-grade screening compound (typical purity ≥95%) for drug discovery and agrochemical lead identification . The pyrazole–thiazole hybrid scaffold is recognized in the peer-reviewed literature as a privileged structure with demonstrated activity across anticancer, antifungal (SDH inhibition), and anti-inflammatory programs [2]. No primary research article or patent directly disclosing biological data for this specific CAS number was identified at the time of evidence compilation; therefore, all differentiation claims below are constructed from class-level inference, structurally analogous published data, and physicochemical comparison against the closest commercially available analogs.

Why In-Class Pyrazole–Thiazole Analogs Cannot Be Interchanged with Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate for Screening Cascades


Although numerous vendors list pyrazole–thiazole compounds under broad therapeutic banners, the specific combination of an unsubstituted 4-phenyl group on the thiazole ring, a 3-methyl substituent on the pyrazole, and an ethyl carbamate at the 5-position creates a unique pharmacophoric signature that cannot be assumed equivalent to even closely related analogs. Published SAR within this scaffold class demonstrates that minor substituent changes—such as replacing the 4-phenyl with 4-(4-methylphenyl) (CAS 1019103-50-4) or swapping the carbamate for a carboxamide—produce substantial shifts in lipophilicity (ΔclogP), hydrogen-bonding capacity, and target engagement [1]. In antifungal SDH inhibitor programs, the carbamate linkage confers a distinct hydrogen-bonding pattern versus the carboxamide seen in lead compounds such as 9ac and 6i [2]. In anticancer EGFR/HER2 programs, the N-arylthiazole substituent identity (phenyl vs. substituted phenyl) directly modulates IC₅₀ values by over 10-fold in MCF-7 proliferation assays [3]. Consequently, substituting a different thiazolyl-pyrazole variant into an established screening cascade—without explicit bridge-assay validation—risks generating non-transferable SAR data and confounded hit triage.

Quantitative Differentiation Evidence: Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate vs. Closest Analogs


Carbamate vs. Carboxamide Hydrogen-Bonding Capacity: Implications for SDH and Kinase Target Engagement

The ethyl carbamate group at the pyrazole 5-position provides two hydrogen-bond acceptor (HBA) sites (carbonyl oxygen and carbamate ester oxygen) and one hydrogen-bond donor (NH), versus the single HBA (carbonyl oxygen) and single donor of the corresponding carboxamide. In the SDH inhibitor class, pyrazole–thiazole carboxamides (e.g., compound 9ac) achieve EC₅₀ values of 1.1–4.9 mg/L against Rhizoctonia cerealis, while the commercial carboxamide SDH inhibitor thifluzamide yields EC₅₀ = 23.1 mg/L [1]. Molecular docking of pyrazole carboxamide thiazole 6i confirms that the carbonyl oxygen engages TRP O:173 and SER P:39 through hydrogen bonding, a contact geometry that would be altered or supplemented by the additional carbamate ester oxygen present in the target compound [2]. This additional HBA site is structurally analogous to the urea and carbamate motifs used in potent trypanosomacidal N-ethylurea pyrazoles that achieve sub-micromolar potency against T. brucei and T. cruzi [3]. In kinase programs, the carbamate NH can serve as a hinge-binding donor, a feature absent in N-alkylated analogs such as N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide (CAS 1020487-97-1).

Succinate dehydrogenase inhibition Kinase inhibition Hydrogen-bond acceptor count

Lipophilicity Differentiation: Unsubstituted 4-Phenyl Thiazole vs. 4-(4-Methylphenyl) Thiazole Analog

The closest commercially available analog to the target compound is ethyl N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}carbamate (CAS 1019103-50-4), which differs by a single para-methyl substituent on the thiazole 4-phenyl ring [1]. The addition of a methyl group increases calculated logP by approximately 0.5–0.6 units and adds 14 Da to the molecular weight . Published ADMET predictions for pyrazole–thiazole hybrids indicate that clogP shifts of this magnitude can alter predicted Caco-2 permeability, plasma protein binding, and CYP450 metabolic liability profiles [2]. For screening programs where lipophilicity is a key triage parameter (e.g., CNS drug discovery with desired clogP <5, or agrochemical programs balancing foliar uptake vs. soil mobility), the target compound's lower clogP (~3.8–4.2 estimated) versus the 4-methylphenyl analog (~4.3–4.8 estimated) may confer a measurable advantage in ligand efficiency metrics and aqueous solubility.

clogP Drug-likeness ADMET prediction

Anticancer Screening Relevance: Pyrazole–Thiazole Scaffold Activity in MCF-7 and HepG-2 Cell Lines

The pyrazole–thiazole hybrid scaffold has demonstrated validated anticancer activity in multiple independent studies. Thiazolyl-pyrazoline derivatives 6a, 6b, 10a, and 10b inhibited MCF-7 breast cancer cell proliferation with IC₅₀ values of 4.08, 5.64, 3.37, and 3.54 µM, respectively, compared with the dual EGFR/HER2 inhibitor lapatinib (IC₅₀ = 5.88 µM) [1]. Compounds 6a and 6b exhibited dual EGFR/HER2 inhibition with EGFR IC₅₀ values of 0.024 and 0.005 µM, respectively (lapatinib EGFR IC₅₀ = 0.007 µM) [1]. In a separate study, thiazolyl-pyrazole derivatives 3a, 6d, 10a, 15a, and 21 showed cytotoxicity against HepG-2 human liver carcinoma cells approaching that of doxorubicin, with in silico binding affinities to EGFR kinase ranging from −1.3 to −3.4 kcal/mol [2]. The target compound, containing the identical N-(4-phenylthiazol-2-yl)-3-methylpyrazole core present in the most active analogs from both studies, represents a carbamate-functionalized variant for anticancer screening library inclusion. Its ethyl carbamate group may recapitulate or modulate the EGFR/HER2 hinge-binding interactions observed for carboxamide and thiazolyl-pyrazoline analogs.

EGFR inhibition Breast cancer Hepatocellular carcinoma

Agrochemical Potential: Pyrazole Carboxamide Thiazole SDH Inhibitor Benchmark Activity Against Valsa mali and Rhizoctonia solani

In agricultural fungicide discovery, pyrazole carboxamide thiazole derivatives have been characterized as novel succinate dehydrogenase inhibitor (SDHI) scaffolds with potent activity. Compound 6i exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, superior to the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L, representing 5.2-fold greater potency) [1]. Compound 23i showed an EC₅₀ of 3.79 mg/L against Rhizoctonia solani [1]. In an earlier pyrazole–thiazole carboxamide series, compounds 9ac, 9bf, and 9cb achieved EC₅₀ values of 1.1–4.9 mg/L against Rhizoctonia cerealis, all superior to thifluzamide (EC₅₀ = 23.1 mg/L), and compound 9cd (EC₅₀ = 0.8 mg/L) was 6.1-fold more potent than thifluzamide (EC₅₀ = 4.9 mg/L) against Sclerotinia sclerotiorum [2]. In field trials, compound 9ac achieved 74.4% efficacy against Rhizoctonia solani at 4.80 g a.i./667 m² after 15 days, approaching thifluzamide (83.3%) [2]. The target compound's carbamate functional group offers an unexplored hydrogen-bonding motif relative to the carboxamide SDHIs, potentially accessing interactions with SDH active-site residues (e.g., TRP O:173, SER P:39) that are distinct from those of boscalid and thifluzamide.

SDH fungicide Valsa mali Rhizoctonia solani

Flt-3 Kinase Inhibitor Patent Landscape: Structural Positioning of the Target Compound Within a Privileged Kinase Inhibitor Chemotype

The Novartis patent family (WO2005047273, US20070167449) discloses thiazole and pyrazole derivatives of formula (I) as potent Flt-3 kinase inhibitors for the treatment of proliferative diseases including AML [1]. The generic formula explicitly encompasses compounds where Q is S and X is C (thiazole core), R₁ is unsubstituted or substituted phenyl, and R₂ is unsubstituted or substituted aryl or heteroaryl, directly overlapping with the structural space of the target compound [1]. The patent exemplifies the baculovirus-expressed Flt-3 cytoplasmic kinase domain (amino acids 563–993) assay for measuring inhibitory activity [1]. The target compound (ethyl carbamate at the pyrazole 5-position) represents an underexplored substituent within this Markush space, as most exemplified compounds feature amide, urea, or amine linkages rather than carbamates at the corresponding position. For AML-focused kinase inhibitor screening, procurement of the target compound enables exploration of a carbamate-based hinge-binding motif that is underrepresented within the Flt-3 inhibitor patent landscape.

Flt-3 kinase Acute myeloid leukemia Type II kinase inhibitor

Recommended Application Scenarios for Ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate in Scientific Procurement


Oncology Kinase Inhibitor Screening: EGFR, HER2, and Flt-3 Programs

Deploy this compound as a carbamate-functionalized probe in kinase inhibitor screening cascades targeting EGFR, HER2, and/or Flt-3. The pyrazole–thiazole core has validated EGFR/HER2 dual inhibitory activity (thiazolyl-pyrazolines: MCF-7 IC₅₀ = 3.37–5.64 µM; EGFR IC₅₀ = 0.005–0.024 µM [1]) and falls within the Flt-3 inhibitor Markush space claimed by Novartis (WO2005047273 [2]). Use at 10 µM–100 µM initial screening concentration with lapatinib or gilteritinib as positive controls. Prioritize if the screening cascade seeks carbamate-based hinge-binding motifs distinct from the amide/urea chemotypes dominating current kinase inhibitor chemical space.

Agricultural Fungicide Discovery: SDH Inhibitor Lead Generation

Include this compound in SDH inhibitor screening panels against phytopathogenic fungi (Valsa mali, Rhizoctonia solani, Sclerotinia sclerotiorum, Rhizoctonia cerealis). The pyrazole–thiazole carboxamide class has demonstrated EC₅₀ values of 0.8–4.9 mg/L in vitro, outperforming thifluzamide (EC₅₀ = 4.9–23.1 mg/L) and boscalid (EC₅₀ = 9.19 mg/L) [3][4]. The carbamate derivative may overcome emerging SDH mutation-mediated resistance (e.g., SDH-B H277Y, SDH-C H134R) that compromises carboxamide SDHIs. Test at 40 mg/L initial in vitro mycelial growth inhibition, followed by in vivo protective effect assays and field trials per established protocols.

Medicinal Chemistry SAR Expansion: Carbamate Bioisostere Exploration

Procure this compound as part of a focused carbamate library to systematically compare carbamate vs. carboxamide vs. urea bioisosteres on a fixed pyrazole–thiazole scaffold. Parallel procurement of the closest carboxamide analog (N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]acetamide, CAS 1020487-97-1) and the urea analog enables head-to-head profiling of hydrogen-bonding capacity, metabolic stability (carbamate susceptibility to carboxylesterase-mediated hydrolysis vs. amide stability), and target engagement across multiple assay platforms. This approach is recommended for programs where the carbamate linkage is hypothesized to improve solubility or reduce CYP-mediated metabolism relative to the amide.

Computational Chemistry and Molecular Docking Studies

Utilize the compound's well-defined single-compound identity (MW 328.4, InChI Key: JZGGPKSLTGRRGR-UHFFFAOYSA-N ) for in silico docking studies against SDH (PDB templates from RcSDH), EGFR kinase (PDB: 1M17, 2JIV), and Flt-3 (homology model based on aa 563–993 cytoplasmic domain). The ethyl carbamate provides a conformationally flexible moiety whose docking poses can be compared with the more rigid carboxamide series. Predicted binding scores can guide the prioritization of wet-lab assays and may be benchmarked against published EGFR docking scores (thiazolyl-pyrazoles: −1.3 to −3.4 kcal/mol [5]).

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